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Introduction:

Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has

demonstrated potent activity against a wide range of RNA viruses, including influenza A, B, and

C viruses, as well as other viral families such as Arenaviridae, Bunyaviridae, and Flaviviridae.

Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp),

makes it a valuable tool in the fight against seasonal and pandemic influenza strains, including

those resistant to other classes of antiviral drugs like neuraminidase inhibitors. This document

provides an in-depth technical overview of Favipiravir, summarizing key quantitative data,

detailing experimental protocols, and visualizing its mechanism of action and related

experimental workflows.

Quantitative Data Summary
The efficacy of Favipiravir has been evaluated in numerous in vitro and in vivo studies. The

following tables summarize key quantitative data from the literature.

Table 1: In Vitro Antiviral Activity of Favipiravir (T-705)
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Virus Strain Cell Type EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Reference

Influenza

A/PR/8/34

(H1N1)

MDCK 0.43 >400 >930

Influenza

A/Victoria/3/7

5 (H3N2)

MDCK 0.29 >400 >1379

Influenza

B/Lee/40
MDCK 0.19 >400 >2105

Oseltamivir-

Resistant

H1N1

MDCK 0.48 >400 >833

Avian

Influenza A

(H5N1)

MDCK 1.5 >1000 >667

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index

(CC50/EC50)

Table 2: In Vivo Efficacy of Favipiravir in a Mouse Model of Influenza

Treatment
Group

Dosage
(mg/kg/day)

Survival
Rate (%)

Mean Day
of Death

Lung Viral
Titer (log10
PFU/g)

Reference

Placebo 0 0 7.5 6.8

Favipiravir 20 100 - 2.5

Favipiravir 60 100 - <1.5

Oseltamivir 10 80 9.0 4.2

PFU: Plaque-Forming Units
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Mechanism of Action
Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-

ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and

selectively inhibits the RNA-dependent RNA polymerase (RdRp) of influenza and other RNA

viruses. This inhibition occurs through two potential mechanisms: non-obligate chain

termination and lethal mutagenesis, where the incorporation of Favipiravir-RTP into the nascent

viral RNA strand induces a high rate of mutations, leading to a non-viable viral population.
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Caption: Intracellular activation of Favipiravir and its inhibitory effect on viral RNA polymerase.
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Experimental Protocols
1. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound against

influenza virus.

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and

grown to confluence.

Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then

infected with a specific strain of influenza virus at a multiplicity of infection (MOI) of 0.01 for 1

hour at 37°C.

Compound Treatment: After infection, the virus inoculum is removed, and the cells are

overlaid with Eagle's minimum essential medium (MEM) containing 1% agarose, various

concentrations of Favipiravir, and L-(tosylamido-2-phenyl) ethyl chloromethyl ketone (TPCK)-

treated trypsin (2 µg/mL).

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until viral

plaques are visible.

Plaque Visualization and Counting: The cells are fixed with 10% formaldehyde and stained

with a 0.1% crystal violet solution. The number of plaques in each well is counted.

EC50 Calculation: The 50% effective concentration (EC50) is calculated as the drug

concentration that reduces the number of plaques by 50% compared to the virus control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10816694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Seed MDCK cells
in 6-well plates

2. Infect cells with
Influenza Virus (MOI 0.01)

3. Add Agarose overlay containing
different concentrations of Favipiravir

4. Incubate for 2-3 days
at 37°C

5. Fix and stain cells
with Crystal Violet

6. Count plaques and
calculate EC50

Click to download full resolution via product page

Caption: Workflow for the Plaque Reduction Assay to determine the in vitro efficacy of

Favipiravir.

2. In Vivo Efficacy Study in a Mouse Model

This protocol outlines the methodology for assessing the in vivo therapeutic effect of

Favipiravir.

Animal Model: Female BALB/c mice (6-8 weeks old) are used.
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Virus Infection: Mice are anesthetized and intranasally infected with a lethal dose (e.g., 5x

LD50) of influenza virus.

Compound Administration: Favipiravir is administered orally (p.o.) twice daily for 5 days,

starting 1 hour post-infection. A control group receives a placebo vehicle.

Monitoring: The mice are monitored daily for 14 days for survival and body weight changes.

Viral Titer Determination: On day 3 post-infection, a subset of mice from each group is

euthanized, and their lungs are harvested. The lung tissue is homogenized, and viral titers

are determined by a plaque assay on MDCK cells.

Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Differences in

lung viral titers and body weight are analyzed using appropriate statistical tests (e.g., t-test or

ANOVA).

1. Intranasal infection of
BALB/c mice with Influenza Virus

BB 2. Oral administration of Favipiravir
or Placebo (twice daily for 5 days)

4. Harvest lungs on day 3 post-infection
for viral titer analysis

3. Monitor survival and body weight
for 14 days

5. Analyze data:
Survival curves and viral load reduction
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Caption: Experimental workflow for evaluating the in vivo efficacy of Favipiravir in a mouse

model.
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Conclusion
Favipiravir is a promising anti-influenza agent with a potent and broad-spectrum antiviral

activity. Its unique mechanism of targeting the viral RdRp makes it an important option for

treating influenza, including infections caused by resistant strains. The data and protocols

summarized in this document provide a comprehensive overview for researchers and drug

development professionals working on the next generation of influenza therapeutics. Further

research is ongoing to fully elucidate its potential in various clinical settings and against other

emerging RNA viruses.

To cite this document: BenchChem. [A Comprehensive Review of the Anti-Influenza Agent
Favipiravir (T-705)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10816694#anti-influenza-agent-4-literature-review-
and-background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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